molecular formula C21H23N3O2 B10833461 Hydroxyqunoline analog 3

Hydroxyqunoline analog 3

Cat. No.: B10833461
M. Wt: 349.4 g/mol
InChI Key: USYGLVCNYUDJNL-UHFFFAOYSA-N
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Description

Hydroxyquinoline analog 3 is a derivative of hydroxyquinoline, a compound known for its diverse biological activitiesThese compounds typically consist of a quinoline ring system with a hydroxyl group attached, which contributes to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinoline analogs generally involves several well-known methods, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions. For example, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base to form the quinoline ring system .

Industrial Production Methods: Industrial production of hydroxyquinoline analogs often employs catalytic systems and green chemistry protocols to enhance yield and reduce environmental impact. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used in industrial settings . These methods allow for efficient and scalable production of hydroxyquinoline analogs with high purity.

Chemical Reactions Analysis

Types of Reactions: Hydroxyquinoline analogs undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the quinoline ring .

Common Reagents and Conditions: Common reagents used in the reactions of hydroxyquinoline analogs include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyquinoline analogs can lead to the formation of quinoline N-oxides, while reduction reactions can yield dihydroquinoline derivatives .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-3-yl)benzamide

InChI

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-22-21(26)16-9-7-15(8-10-16)18-13-17-5-3-6-19(25)20(17)23-14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,22,26)

InChI Key

USYGLVCNYUDJNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3O

Origin of Product

United States

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